N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide is a benzothiazole derivative characterized by a 6-isopropyl-substituted benzothiazole core linked to a 2-nitrobenzamide group. The isopropyl group at position 6 of the benzothiazole ring contributes steric bulk, while the ortho-nitro group on the benzamide moiety introduces strong electron-withdrawing effects. This structural combination influences physicochemical properties such as solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(2)11-7-8-13-15(9-11)24-17(18-13)19-16(21)12-5-3-4-6-14(12)20(22)23/h3-10H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDYZTRVGSZMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitration: The nitro group can be introduced through nitration of the benzamide moiety using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: N-(6-isopropylbenzo[d]thiazol-2-yl)-2-aminobenzamide.
Substitution: Various halogenated or nitrated derivatives of the benzothiazole ring.
Hydrolysis: 6-isopropylbenzo[d]thiazole-2-carboxylic acid and 2-nitroaniline.
Scientific Research Applications
Medicinal Chemistry: Benzothiazole derivatives, including this compound, have shown promise as anti-tubercular agents. They exhibit inhibitory activity against Mycobacterium tuberculosis and are being explored for their potential as new anti-tubercular drugs.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: Benzothiazole derivatives are used in the synthesis of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a systematic comparison of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide with key structural analogs:
Substituent Position and Electronic Effects
Positional Isomers of Nitrobenzamide ()
- N-(Benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: The nitro group's position (ortho, meta, para) on the benzamide significantly alters electronic distribution. Ortho-nitro (as in the target compound) induces steric hindrance and strong electron withdrawal, reducing solubility but enhancing electrophilicity.
Nitro vs. Amino Substitution ()
- N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: The nitro group at position 6 of benzothiazole increases electrophilicity, favoring applications in corrosion inhibition (e.g., adsorption on metal surfaces). Reduced to N-(6-aminobenzo[d]thiazol-2-yl)benzamide, the amino group donates electrons, enhancing solubility and altering corrosion inhibition mechanisms via hydrogen bonding .
Complex Substituents ()
- N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide :
Methoxy and Halogen Derivatives ()
- 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide :
- N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide :
Acetamide Derivatives ()
- N-(6-arylbenzo[d]thiazol-2-yl)acetamides: Acetamide groups (vs. nitrobenzamide) improve urease inhibition via hydrogen bonding with non-metallic enzyme sites. Electron-withdrawing aryl groups (e.g., p-tolyl) enhance inhibitory potency .
Comparative Data Table
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a benzothiazole ring substituted with an isopropyl group and a nitro group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by recent research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Benzothiazole Ring | Contains a nitrogen and sulfur atom in the heterocyclic ring. |
| Isopropyl Group | Substituted at the 6-position, enhancing lipophilicity. |
| Nitro Group | Positioned at the 2-position of the benzamide moiety, influencing biological activity. |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Isopropyl Group: Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
- Nitration: Introduction of the nitro group through nitration of the benzamide moiety using concentrated nitric and sulfuric acids.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that compounds with similar structures exhibit inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Benzothiazole derivatives have been linked to anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This compound has shown potential in reducing inflammation markers in cell-based assays, suggesting a role in inflammatory disease management.
Case Studies
- Study on Antimicrobial Efficacy: A study assessed the antimicrobial properties of various benzothiazole derivatives, including this compound, highlighting its effectiveness against resistant strains of bacteria.
- Antitumor Mechanism Investigation: Research conducted on the MCF-7 cell line revealed that treatment with this compound led to increased levels of pro-apoptotic proteins, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
